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Compound of Interest

Compound Name: 3-methyl-L-tyrosine

Cat. No.: B1345956 Get Quote

Introduction

3-Methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by a methyl

group substitution at the third position of the phenyl ring.[1] As a non-proteinogenic amino acid,

it holds significant interest for researchers in medicinal chemistry and drug development. Its

structural similarity to L-tyrosine, a precursor to key neurotransmitters, suggests potential

applications in neurological research and the development of novel therapeutics. L-tyrosine is a

crucial component in the biosynthesis of catecholamines, a class of neurotransmitters that

includes dopamine, norepinephrine, and epinephrine.[2][3][4] This technical guide provides a

detailed overview of the spectroscopic properties of 3-methyl-L-tyrosine, alongside

generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectroscopy.

Spectroscopic Data
Due to the limited availability of experimental spectroscopic data for 3-methyl-L-tyrosine in

public databases, the following tables present predicted data based on the analysis of

structurally similar compounds and known spectroscopic principles. These values serve as a

reference for researchers undertaking the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 3-Methyl-L-tyrosine
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Chemical Shift (δ) (ppm) Multiplicity Tentative Assignment

~7.0-7.2 m Aromatic (H-2, H-5, H-6)

~4.0 dd α-H

~3.1 m β-CH₂

~2.2 s Ar-CH₃

~10-12 br s -COOH

~7.5-9.0 br s -NH₃⁺

~4.8 br s -OH

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary

based on the solvent and pH.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methyl-L-tyrosine

Chemical Shift (δ) (ppm) Tentative Assignment

~175 C=O (Carboxyl)

~155 C-4 (Aromatic, C-OH)

~138 C-3 (Aromatic, C-CH₃)

~130 C-1 (Aromatic)

~128 C-6 (Aromatic)

~127 C-2 (Aromatic)

~115 C-5 (Aromatic)

~55 α-C

~37 β-C

~16 Ar-CH₃
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Note: Predicted chemical shifts are relative to a standard reference and can be influenced by

experimental conditions.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-Methyl-L-tyrosine

Wavenumber (cm⁻¹) Intensity Assignment

~3400-2500 Broad

O-H stretch (Carboxylic acid),

N-H stretch (Amine salt), O-H

stretch (Phenol)

~3000-2850 Medium
C-H stretch (Aromatic and

Aliphatic)

~1750-1700 Strong C=O stretch (Carboxylic acid)

~1610, ~1510 Medium-Strong C=C stretch (Aromatic ring)

~1450 Medium C-H bend (Aliphatic)

~1250 Medium-Strong C-O stretch (Phenol)

~850-800 Medium
C-H bend (Aromatic, out-of-

plane)

Note: Predicted absorption frequencies. The broadness of the O-H and N-H stretching bands is

due to hydrogen bonding.

Experimental Protocols
The following sections detail generalized protocols for the spectroscopic analysis of 3-methyl-
L-tyrosine. These methodologies can be adapted based on the specific instrumentation and

experimental requirements.

NMR Spectroscopy Protocol
Sample Preparation:
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Accurately weigh 5-10 mg of 3-methyl-L-tyrosine for ¹H NMR and 20-50 mg for ¹³C NMR

experiments.

Choose a suitable deuterated solvent in which the sample is soluble. Deuterated water

(D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for amino acids.

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

If necessary, filter the solution through a glass wool plug in a Pasteur pipette to remove

any particulate matter.

Transfer the clear solution into a clean 5 mm NMR tube.

Add a small amount of an internal standard (e.g., DSS for D₂O) if precise chemical shift

referencing is required.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans,

relaxation delay).

Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the

lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Reference the spectrum to the internal standard or the residual solvent peak.
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Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (ATR-FTIR):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Place a small amount of the solid 3-methyl-L-tyrosine sample directly onto the ATR

crystal.

Apply pressure using the ATR accessory's clamp to ensure good contact between the

sample and the crystal.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of 3-methyl-L-tyrosine with approximately 100-200 mg of dry potassium

bromide (KBr) powder in an agate mortar.

Transfer the finely ground mixture to a pellet press.

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

Place the ATR accessory with the sample or the KBr pellet holder into the sample

compartment of the FTIR spectrometer.

Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

The final spectrum is typically presented in terms of transmittance or absorbance.

Visualizations
Catecholamine Biosynthesis Pathway
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The following diagram illustrates the biochemical pathway for the synthesis of catecholamines,

starting from L-tyrosine. 3-Methyl-L-tyrosine, as a derivative of L-tyrosine, is studied in the

context of its potential to modulate this pathway.

L-Tyrosine L-DOPA

Tyrosine
Hydroxylase Dopamine

DOPA
Decarboxylase Norepinephrine

Dopamine
β-Hydroxylase EpinephrinePNMT

Click to download full resolution via product page

Catecholamine synthesis pathway.

Experimental Workflow for Spectroscopic Analysis
This diagram outlines the general workflow for the spectroscopic characterization of a

compound like 3-methyl-L-tyrosine.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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